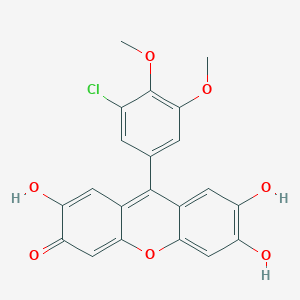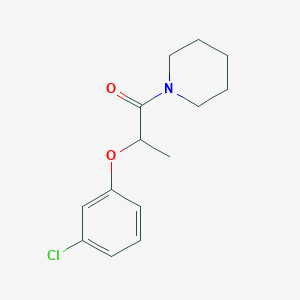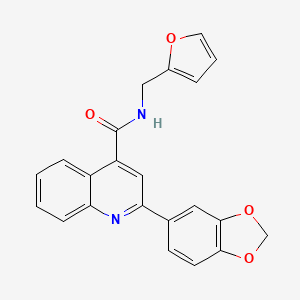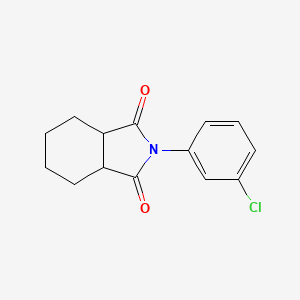
9-(3-Chloro-4,5-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one
Overview
Description
9-(3-Chloro-4,5-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a xanthene core substituted with chloro, methoxy, and hydroxy groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Chloro-4,5-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-4,5-dimethoxybenzaldehyde with appropriate xanthene derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chloro group, converting it to a corresponding hydroxy or amino group.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy or amino derivatives.
Substitution: Formation of substituted xanthene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: In biological research, this compound is studied for its potential as an antioxidant and its ability to interact with biological macromolecules.
Medicine: The compound has shown promise in preliminary studies as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: In the industrial sector, it is used in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 9-(3-Chloro-4,5-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one involves its interaction with cellular components. The compound can interfere with protein synthesis within the ribosome containing 16S ribosomal RNA of the target organism and inhibit respiration . Additionally, its antioxidant properties allow it to scavenge free radicals, thereby protecting cells from oxidative stress.
Comparison with Similar Compounds
3-Chloro-4,5-dimethoxybenzonitrile: Similar in structure but lacks the xanthene core.
2-[3-(3-chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enamido]benzoic acid: Shares the chloro and methoxy substitutions but has a different core structure.
Uniqueness: The unique combination of chloro, methoxy, and hydroxy groups on the xanthene core distinguishes 9-(3-Chloro-4,5-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one from other similar compounds. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
9-(3-chloro-4,5-dimethoxyphenyl)-2,6,7-trihydroxyxanthen-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO7/c1-27-19-4-9(3-12(22)21(19)28-2)20-10-5-13(23)15(25)7-17(10)29-18-8-16(26)14(24)6-11(18)20/h3-8,23-25H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKSNCJWEOBYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)O)O)O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B4029568.png)
![1-{4-NITRO-3-[(1-PHENYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PHENYL}PIPERIDINE](/img/structure/B4029578.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B4029585.png)
![6-[(4-Fluorobenzyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B4029586.png)
![1,1'-(2,6-pyridinediyldicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B4029588.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(3-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4029608.png)
![3-[(4-Carbamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4029624.png)

![[5-(1,3-benzodioxol-5-yloxymethyl)-1H-pyrazol-3-yl]-[4-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B4029630.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B4029643.png)
![N-[(OXOLAN-2-YL)METHYL]-3-[(2-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE](/img/structure/B4029657.png)

